molecular formula C32H24FN3O2S2 B2379416 2-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one CAS No. 500112-15-2

2-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2379416
CAS RN: 500112-15-2
M. Wt: 565.68
InChI Key: MOQBKTGJRSVVJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, a thieno[2,3-d]pyrimidin-4-one ring, and a phenyl ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in various applications, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Binding Interactions Research on similar compounds has explored their synthesis and interaction with biological molecules. For example, novel p-hydroxycinnamic acid amides have been synthesized and their interactions with bovine serum albumin (BSA) were investigated, providing insights into binding constants, thermodynamic parameters, and conformational changes in BSA induced by these compounds (Meng et al., 2012). Such studies could be relevant for understanding how the specified compound might interact with proteins or other biological targets.

Antifolate Activity Pyrimidine derivatives, including those related to the compound , have been evaluated for their antifolate activity, serving as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. This activity suggests potential applications in developing antitumor and antibacterial agents (Gangjee et al., 1996). The exploration of dual TS and dihydrofolate reductase (DHFR) inhibitors among thieno[2,3-d]pyrimidine antifolates further highlights the compound's potential in chemotherapy research (Gangjee et al., 2008).

Fluorescence and Imaging Applications Compounds within the pyrrolopyrimidine family have been developed as ligands for imaging applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), targeting specific receptors in the brain. For example, the synthesis and in vitro binding assays of fluorinated and iodinated pyrrolopyrimidines as ligands for the CRF1 receptor have been documented, suggesting potential for the compound in neuroimaging (Martarello et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would involve how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Standard safety procedures should always be followed when handling it .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its large-scale synthesis .

properties

IUPAC Name

2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24FN3O2S2/c1-20-17-24(21(2)35(20)27-16-10-9-15-26(27)33)28(37)19-40-32-34-30-29(25(18-39-30)22-11-5-3-6-12-22)31(38)36(32)23-13-7-4-8-14-23/h3-18H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQBKTGJRSVVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

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